(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound "(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" features a tetrahydrobenzo[b]thiophene core substituted with a methyl ester group at position 3 and a cinnamoylthioureido moiety at position 2. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or bioactive agents due to its hybrid aromatic-aliphatic character .
Properties
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-25-19(24)17-14-9-5-6-10-15(14)27-18(17)22-20(26)21-16(23)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,21,22,23,26)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCSMBHJUPQAPJ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound belonging to the class of tetrahydrobenzo[b]thiophenes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by various research findings and case studies.
Chemical Structure
The compound features a unique structure characterized by a tetrahydrobenzo[b]thiophene core substituted with a cinnamoylthiourea moiety. This structural arrangement is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The evaluation of its cytotoxic effects has been conducted on various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.
In a study evaluating the compound's cytotoxicity, it was found that it exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value of approximately 23.2 μM. The compound induced apoptosis as evidenced by flow cytometry analysis which showed an increase in late apoptotic cells (AV+/PI+) and early apoptotic cells (AV+/PI−) compared to untreated controls .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis and cell cycle arrest |
| HepG2 | 32.2 | DNA damage and downregulation of tumor markers |
| HCT-116 | 29.5 | Apoptosis induction and necrosis |
Mechanisms Underlying Biological Activity
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells. Flow cytometry results indicated significant increases in both early and late apoptosis stages after treatment.
- Cell Cycle Arrest : Analysis revealed that the compound causes G2/M phase arrest in treated cells, indicating interference with cell cycle progression which contributes to its antiproliferative effects .
- DNA Damage : The compound has been shown to induce DNA damage in cancer cells as demonstrated by comet assays and DNA fragmentation studies . This damage is linked to the activation of cellular stress responses that promote apoptosis.
Comparative Studies
Comparative studies have shown that the biological activity of this compound is enhanced when compared to other derivatives within the tetrahydrobenzo[b]thiophene class. For instance, compounds with longer alkyl chains or additional functional groups have demonstrated increased anticancer activity .
Table 2: Comparison of Anticancer Activities Among Tetrahydrobenzo[b]thiophene Derivatives
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| (E)-methyl 2-(3-cinnamoylthioureido)... | 23.2 | High |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo... | 32.0 | Moderate |
| Ethyl 2-cyanoacetamido derivative | 45.0 | Low |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an anticancer agent. Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 23.2 to 95.9 μM against these cell lines . The mechanism involves inducing apoptosis and inhibiting tumor growth in vivo .
Case Study: Apoptosis Induction
A specific study reported that a compound related to this compound induced a significant reduction in cell viability by 26.86% in MCF-7 cells through flow cytometric analysis . This suggests that modifications to the thiourea group can enhance the anticancer properties of the compound.
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been explored extensively. Research indicates that tetrahydrobenzo[b]thiophenes can act as effective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In a study evaluating derivatives of tetrahydrobenzo[b]thiophene-2-amino-3-carboxylate, it was found that certain derivatives exhibited significant inhibition of both COX-1 and COX-2 activities .
Table: Inhibition Potency of Compounds
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Acid 1 | 7.6 | Negligible |
| Acid 2 | Not specified | Significant |
| Acid 3 | Not specified | Significant |
This table summarizes findings from studies assessing the anti-inflammatory activity of related compounds.
Analgesic Effects
Another area where this compound shows promise is in analgesic applications. Compounds derived from tetrahydrobenzo[b]thiophenes have been evaluated for their analgesic effects using the hot plate method in animal models. The results indicated that some derivatives provided analgesic effects surpassing those of standard analgesics like metamizole .
Research Findings
In a study focusing on new derivatives synthesized from tetrahydrobenzo[b]thiophene frameworks, it was concluded that these compounds possess analgesic properties that warrant further investigation for potential therapeutic use .
Synthesis and Modification
The synthesis of this compound involves various chemical transformations that enhance its biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times during the preparation of related compounds .
Synthesis Overview
The synthesis typically includes:
- Formation of thiourea derivatives.
- Acylation reactions to introduce cinnamoyl groups.
- Cyclization processes to establish the tetrahydrobenzo[b]thiophene structure.
These synthetic strategies are crucial for optimizing the pharmacological properties of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : 4,5,6,7-Tetrahydrobenzo[b]thiophene.
- Substituents :
- Methyl ester at position 3.
- (E)-Cinnamoylthioureido group at position 2.
Analog 1 : Ethyl 2-Benzamido-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Core : Same tetrahydrobenzo[b]thiophene.
- Substituents :
- Ethyl ester at position 3.
- Benzamido group (–NH–C(=O)–C₆H₅) at position 2.
- Key Differences :
- The benzamido group lacks the thiocarbonyl and conjugated cinnamoyl system.
- Simpler hydrogen-bonding profile due to absence of thioureido (–NH–C(=S)–NH–).
Analog 2 : Ethyl 2-(3,3-Dibutylthioureido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Substituents :
- Dibutylthioureido group (–NH–C(=S)–N(C₄H₉)₂) at position 2.
- Key Differences :
- Alkyl substituents on thioureido nitrogen reduce aromatic conjugation.
- Bulkier substituents may hinder molecular packing compared to the planar cinnamoyl group.
Analog 3 : 2-(1,3-Dioxoisoindolin-2-yl)-6-Phenyl-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile ()
- Substituents :
- Dioxoisoindolinyl group (aromatic fused ring) at position 2.
- Nitrile (–CN) at position 3.
- Key Differences :
- Rigid dioxoisoindolinyl group contrasts with the flexible cinnamoylthioureido chain.
- Nitrile group offers distinct electronic effects compared to methyl ester.
Spectroscopic and Crystallographic Data
Target Compound (Hypothetical Data Based on Analogs):
- IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C=S), and ~3300 cm⁻¹ (N–H stretch).
- NMR :
- δ 7.2–7.8 ppm (cinnamoyl aromatic protons).
- δ 3.6–3.8 ppm (ester –OCH₃).
- Crystallography : Likely planar cinnamoyl group with intramolecular N–H···S or N–H···O hydrogen bonds .
Analog 1 () :
- Dihedral Angle : 8.13° between tetrahydrobenzo[b]thiophene and benzamido phenyl ring.
- Hydrogen Bonding : S(6) ring motif via N–H···O interaction .
Analog 2 () :
- Disorder : Methyl groups in cyclohexene ring show positional disorder.
Comparative Table: Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
